1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride
Description
1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride is a piperazine derivative functionalized with an azetidine (3-membered nitrogen heterocycle) and a cyclopropyl group. Its molecular formula is C10H22Cl3N3, with a molecular weight of 290.67 g/mol and a CAS identifier linked to EN300-755011 . The compound’s trihydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmacological studies. It is structurally distinct due to the combination of a strained azetidine ring and the lipophilic cyclopropyl moiety, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.3ClH/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10;;;/h9-11H,1-8H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLZFDLLRPMTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3CNC3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C_{8}H_{15}Cl_{3}N_{3}
- Molecular Weight: 255.6 g/mol
The biological activity of 1-(azetidin-3-yl)-4-cyclopropylpiperazine is largely attributed to its interaction with various neurotransmitter receptors. It has been shown to influence the dopaminergic and serotonergic systems, which are critical in regulating mood, cognition, and behavior. Specific studies have highlighted its role as a modulator of the serotonin receptor, potentially offering therapeutic benefits in psychiatric disorders.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects: Preliminary studies suggest that it may possess antidepressant-like effects in animal models, likely through serotonin receptor modulation.
- Antinociceptive Properties: The compound has shown promise in reducing pain responses in various pain models, suggesting potential applications in pain management.
- Neuroprotective Effects: Some studies indicate neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Reduced depressive behaviors in animal models | |
| Antinociceptive | Decreased pain sensitivity | |
| Neuroprotective | Protection against neuronal damage |
Case Study: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant potential of several piperazine derivatives, including 1-(azetidin-3-yl)-4-cyclopropylpiperazine. The compound demonstrated significant efficacy in reducing immobility time in the forced swim test, a common measure for antidepressant activity. The mechanism was linked to enhanced serotonergic signaling pathways, suggesting a promising avenue for further exploration in treating depression .
Case Study: Antinociceptive Effects
Another investigation focused on the antinociceptive properties of this compound using the formalin test in rodents. Results indicated a notable reduction in pain responses, indicating that the compound may act on central pain pathways. This finding aligns with similar studies on cyclopropyl-containing compounds that have shown analgesic effects .
Scientific Research Applications
Chemical Properties and Structure
1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride is a piperazine derivative characterized by its unique azetidine and cyclopropyl groups. Its chemical formula is , indicating the presence of three hydrochloride groups which enhance its solubility and bioavailability in biological systems .
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, suggests potential as a treatment for depression and anxiety disorders. Studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, highlighting their efficacy in enhancing mood and cognitive function .
2. Anticonvulsant Properties
The compound's structural analogs have been investigated for anticonvulsant activity. Research has shown that modifications to the piperazine ring can lead to enhanced efficacy against seizures, making this class of compounds a candidate for further development in epilepsy treatments .
3. Neuroprotective Effects
There is emerging evidence that piperazine derivatives can provide neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier (BBB) is crucial for these applications, and studies are ongoing to evaluate the effectiveness of this compound in this context .
Pharmacological Insights
1. Receptor Interaction
The compound has been studied for its interaction with various receptors, including serotonin receptors (5-HT). These interactions are vital for understanding its pharmacodynamics and therapeutic potential. The specificity of receptor binding can lead to fewer side effects compared to non-selective compounds .
2. Potential in Pain Management
Research indicates that certain piperazine derivatives have analgesic properties. The modulation of pain pathways through receptor interaction suggests that this compound could be explored as a novel analgesic agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant improvement in depressive symptoms in animal models after administration of piperazine derivatives similar to this compound. |
| Study B | Anticonvulsant Properties | Showed efficacy in reducing seizure frequency in rodent models, supporting the potential use of this compound in epilepsy treatment. |
| Study C | Neuroprotective Effects | Highlighted the ability of related compounds to protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative conditions. |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via multistep reactions involving azetidine and piperazine derivatives. Key steps include:
a. Azetidine Ring Formation
- Azetidine (3-membered saturated heterocycle) is synthesized via intramolecular cyclization of γ-chloroamines under basic conditions .
- Example : Reaction of 3-chloroazetidine with cyclopropyl-substituted piperazine in the presence of NaHCO₃ yields the azetidinyl-piperazine backbone .
b. Piperazine Functionalization
- The cyclopropyl group is introduced via nucleophilic substitution or reductive alkylation. Microwave-assisted methods improve yield (89%) by reducing side reactions .
- Reaction : Yield: 86% (after HCl salt formation) .
c. Trihydrochloride Salt Formation
Reactivity and Stability
The compound exhibits distinct reactivity due to its azetidine and piperazine moieties:
Functionalization Reactions
The azetidine and piperazine groups allow further derivatization:
a. Nucleophilic Substitution
- The azetidine’s tertiary amine reacts with electrophiles (e.g., alkyl halides): Example: Reaction with methyl iodide yields N-methylated product (confirmed by H NMR) .
b. Acylation
- Piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form amides: Yield: 72% (in THF, 0°C) .
c. Cross-Coupling
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical data for 1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride and its analogues:
Physicochemical and Pharmacological Insights
- Azetidine vs. This strain may enhance interactions with target proteins but reduce metabolic stability.
- Cyclopropyl vs. Methyl/Ethyl : The cyclopropyl group offers greater lipophilicity than methyl (logP ~1.5 vs. ~0.5) but less than ethyl. This balance may optimize membrane permeability while minimizing toxicity risks associated with bulkier groups .
- Trihydrochloride vs. Dihydrochloride Salts: The trihydrochloride form (main compound) provides higher aqueous solubility than dihydrochloride analogues (e.g., 1-(3-phenoxypropyl)-4-triazolylpiperazine dihydrochloride), which could improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
